molecular formula C8H4ClFN2O2 B13915573 7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol

7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol

Cat. No.: B13915573
M. Wt: 214.58 g/mol
InChI Key: RGNTYGHUSLOVOI-UHFFFAOYSA-N
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Description

7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 7th and 8th positions, respectively, and hydroxyl groups at the 2nd and 4th positions on the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe hydroxyl groups are then introduced via hydrolysis or oxidation reactions .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and catalysts to ensure the desired yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes .

Comparison with Similar Compounds

  • 7-Chloro-8-fluoro-3-nitro-1,6-naphthyridine-2,4-diol
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Comparison: Compared to similar compounds, 7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C8H4ClFN2O2

Molecular Weight

214.58 g/mol

IUPAC Name

7-chloro-8-fluoro-4-hydroxy-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H4ClFN2O2/c9-8-6(10)7-3(2-11-8)4(13)1-5(14)12-7/h1-2H,(H2,12,13,14)

InChI Key

RGNTYGHUSLOVOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=C(C(=C2NC1=O)F)Cl)O

Origin of Product

United States

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